(5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylindole moiety, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromophenyl and 2,5-dimethylindole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. Common reagents used in these reactions include bromine, indole derivatives, and various catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature conditions. The use of continuous flow reactors can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of biological processes at the molecular level.
Medicine
In medicinal chemistry, (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the activation of receptor-mediated responses.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-(4-fluorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-(4-methylphenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5Z)-1-(4-bromophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its ability to participate in substitution reactions and modulate biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H16BrN3O3 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16BrN3O3/c1-11-3-8-18-16(9-11)15(12(2)23-18)10-17-19(26)24-21(28)25(20(17)27)14-6-4-13(22)5-7-14/h3-10,27H,1-2H3,(H,24,26,28)/b15-10- |
InChI Key |
QSIYBBHOKNECEL-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O)C |
Origin of Product |
United States |
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